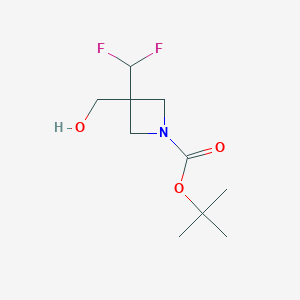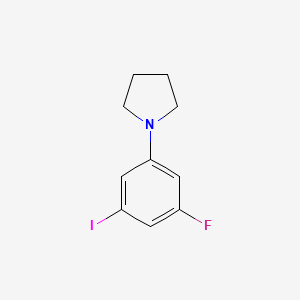
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol. It features a four-membered cyclobutane ring with a methyl ester group attached to one carbon (carboxylate), a hydroxyl group on another carbon, and a methoxy group on the remaining carbon, trans to the hydroxyl group.
準備方法
The synthesis of Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Functional Group Introduction: The hydroxyl and methoxy groups are introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Esterification: The carboxylate group is introduced via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate undergoes several types of chemical reactions:
Hydrolysis: The ester group can be hydrolyzed to produce methanol and the corresponding carboxylic acid under acidic or basic conditions.
Esterification: The hydroxyl group can react with carboxylic acids to form different esters.
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
科学的研究の応用
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules due to its unique functional groups and ring structure.
Biology: The compound’s hydroxyl and carboxylate groups may interact with biological molecules, making it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Its potential biological activity could be explored for developing new pharmaceuticals, particularly in medicinal chemistry.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate exerts its effects depends on its interactions with molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The cyclobutane ring’s rigidity may also influence the compound’s binding affinity and specificity.
類似化合物との比較
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate can be compared with other cyclobutane derivatives and methoxy esters:
Cyclobutane-1,2-dicarboxylic acid: Lacks the hydroxyl and methoxy groups, making it less versatile in chemical reactions.
Methyl 3-hydroxy-2-methoxypropanoate: Contains a three-membered ring, which is less stable and less rigid than the four-membered cyclobutane ring.
Ethyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially affecting its reactivity and solubility.
These comparisons highlight the unique combination of functional groups and ring structure in this compound, making it a valuable compound for various applications.
特性
IUPAC Name |
methyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(9)7(11-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVXCKZDBNGPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














